molecular formula C23H25FN4O B6584036 N-(3-fluoro-4-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251600-39-1

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B6584036
CAS No.: 1251600-39-1
M. Wt: 392.5 g/mol
InChI Key: BJOBLVUEKUJJLK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex small molecule featuring a 1,8-naphthyridine core substituted with a 3-fluoro-4-methylphenyl group at position 4, a methyl group at position 7, and a 4-methylpiperidine-1-carbonyl moiety at position 2. The naphthyridine scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The fluorine and methyl substituents on the phenyl ring, along with the piperidine carbonyl group, likely enhance its lipophilicity and modulate binding interactions with biological targets .

Properties

IUPAC Name

[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O/c1-14-8-10-28(11-9-14)23(29)19-13-25-22-18(7-5-16(3)26-22)21(19)27-17-6-4-15(2)20(24)12-17/h4-7,12-14H,8-11H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOBLVUEKUJJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)C)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,8-Naphthyridin-4-amine Derivatives

The 1,8-naphthyridine core is a common pharmacophore in drug discovery. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Positions) Key Structural Features Synthesis Yield (%) Melting Point (°C)
Target Compound 3-(4-methylpiperidine-1-carbonyl), 7-methyl, 4-(3-fluoro-4-methylphenyl) Fluorine and methyl on phenyl; piperidine carbonyl N/A N/A
N-(2,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine 4-(2,4-difluorophenyl), 7-methyl, 3-(4-methylpiperidine-1-carbonyl) Difluoro substitution on phenyl N/A N/A
2-(4-Methoxyphenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine (3f) 4-methoxyphenyl, 7-phenyl, 5-CF₃ Methoxy and trifluoromethyl groups 80 194–196
3-(3-Amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine 3-amino-4-fluorophenyl, 4-methoxybenzyl Amino and methoxybenzyl groups 99 N/A

Key Observations :

  • Substituent Effects: Fluorine Positioning: The target compound’s 3-fluoro-4-methylphenyl group contrasts with the 2,4-difluorophenyl in the analogue from . Piperidine Carbonyl: This group is conserved in the target compound and its difluorophenyl analogue, suggesting its role in enhancing solubility or acting as a hydrogen-bond acceptor . Methoxy vs. Methyl: Methoxy groups (as in 3f) increase polarity compared to methyl, which could reduce cell permeability but improve water solubility .

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